氯多菌素C

描述

Chlorogenic Acid (CGA) is a phenolic compound widely distributed in fruits, vegetables, green coffee extracts, and tea. It is known for its various biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and as a central nervous system stimulator. CGA is also involved in the modulation of lipid and glucose metabolism, which may help in treating metabolic disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity .

Synthesis Analysis

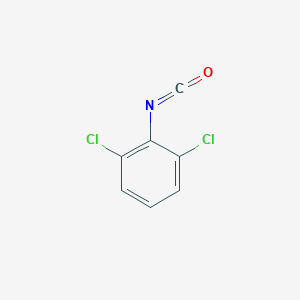

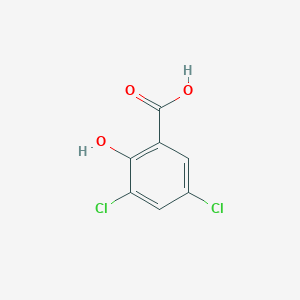

CGA can be synthesized and encapsulated into nanoparticles using methods like ionic gelation, which enhances its bioavailability and provides sustained release properties. The encapsulation into chitosan nanoparticles has been shown to retain the antioxidant activity of CGA and improve its pharmacokinetic profile in rats . Additionally, site-selective chlorination methods using N-chloroamides have been developed to synthesize chlorinated compounds like chlorolissoclimide, which could potentially be applied to CGA derivatives .

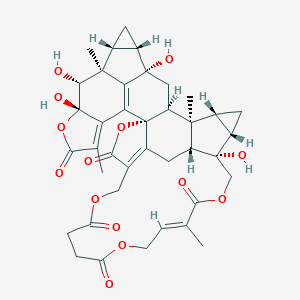

Molecular Structure Analysis

The molecular structure of CGA and its derivatives can be analyzed using various spectroscopic and analytical techniques. For instance, the structure of chlorofullerenes, which are related to chlorinated compounds, has been elucidated using techniques such as NMR, UV-vis, IR, Raman spectroscopy, and X-ray diffraction. These methods help in determining the compositional analysis and stability of chlorinated compounds .

Chemical Reactions Analysis

CGA exhibits fungicidal activity against various phytopathogenic fungi by inducing fungal cell lysis and membrane permeabilization. This suggests that CGA and its derivatives can be used as biofungicides in agriculture . Moreover, the electrochemical properties of CGA have been explored for the development of sensors based on the decoration of 3D macroporous carbon with Au nanoparticles, which shows high sensitivity and excellent analytical performance for CGA detection .

Physical and Chemical Properties Analysis

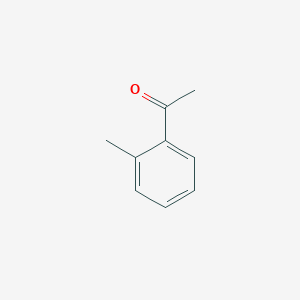

The physical and chemical properties of CGA, such as its radical scavenging activity, are retained even when encapsulated in nanoparticles. The release kinetics of CGA from these nanoparticles have been studied, showing a burst release over an extended period . The thermochemical properties of chlorinated aldehydes and radicals, which are structurally related to CGA, have been computed using various calculation methods, providing insights into the stability and reactivity of these compounds .

Relevant Case Studies

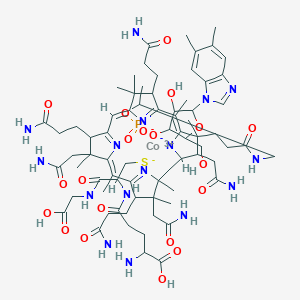

Case studies involving CGA have demonstrated its potential in controlling oxidative and inflammatory stress conditions. Epidemiological studies suggest that the consumption of CGA-rich beverages is linked to reduced risks of chronic diseases. The molecular mechanisms by which CGA exerts its effects involve mitigating oxidative stress and modulating important metabolic pathways . Another case study involves the synthesis of heterocycles via cobalt-catalyzed C-H activation using N-chloroamides, which could be relevant for the synthesis of CGA derivatives .

科学研究应用

抗真菌性能

氯多菌素C因其在治疗真菌感染方面的潜力而受到研究。一项关于从穗花龙胆植物中分离出的新型倍半萜的研究表明,包括this compound在内的倍半萜类化合物在体外表现出中等的抗真菌活性 (Xu 等人,2007)。

作用机制

Target of Action

Chloramultilide C is a natural product found in Chloranthus japonicus

Biochemical Pathways

It is known that Chloramultilide C is a metabolite , which suggests it may play a role in metabolic processes.

Action Environment

It is known that chloramultilide c is found in the whole plant of chloranthus japonicus , suggesting that it may be influenced by the plant’s environment.

属性

IUPAC Name |

(1S,2S,4S,5S,7R,8S,9R,10S,16R,28E,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,29-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H42O14/c1-15-7-8-49-25(40)5-6-26(41)50-13-17-18-11-23-34(3,19-9-22(19)37(23,47)14-51-30(15)42)24-12-36(46)21-10-20(21)35(4)29(36)28(38(18,24)52-32(17)44)27-16(2)31(43)53-39(27,48)33(35)45/h7,19-24,33,45-48H,5-6,8-14H2,1-4H3/b15-7+/t19-,20-,21+,22+,23-,24+,33-,34+,35+,36+,37+,38+,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOZXVGMCZGLOH-BQPKVCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCOC(=O)CCC(=O)OCC2=C3CC4C(C5CC5C4(COC1=O)O)(C6C3(C7=C8C(C9CC9C8(C6)O)(C(C1(C7=C(C(=O)O1)C)O)O)C)OC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\COC(=O)CCC(=O)OCC2=C3C[C@@H]4[C@]([C@@H]5C[C@@H]5[C@]4(COC1=O)O)([C@H]6[C@@]3(C7=C8[C@]([C@@H]9C[C@@H]9[C@]8(C6)O)([C@H]([C@@]1(C7=C(C(=O)O1)C)O)O)C)OC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H42O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

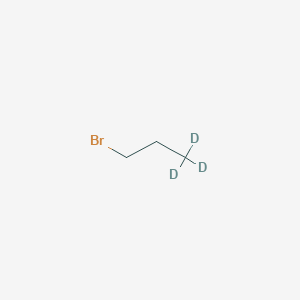

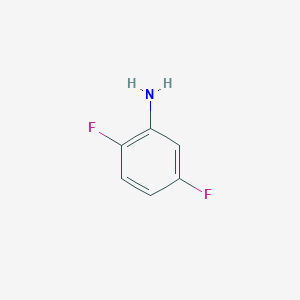

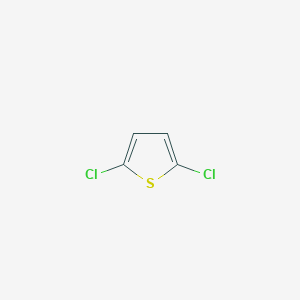

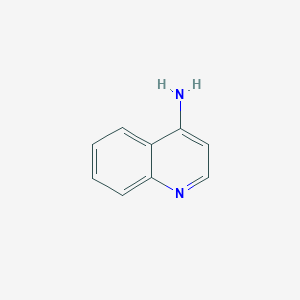

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。